molecular formula C13H20BNO5S B1473008 (2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704080-74-9

(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1473008
CAS No.: 1704080-74-9
M. Wt: 313.2 g/mol
InChI Key: OYYXPVOFAXQXHK-UHFFFAOYSA-N
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Description

(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a specialized organoboron compound designed for advanced research applications, particularly in pharmaceutical development and material science. Its primary research value lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the synthesis of complex organic molecules. The structure incorporates a piperidine sulfonyl group, a motif frequently explored in medicinal chemistry for its potential to interact with biological targets. Researchers can utilize this boronic acid to efficiently synthesize compound libraries containing biaryl structures for screening as potential therapeutic agents. The methoxy and sulfonyl substituents on the phenyl ring can influence the compound's electronic properties and solubility, which may be tuned for specific applications. This product is provided as a high-purity solid for laboratory use. It is intended For Research Use Only and is not for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a well-ventilated laboratory.

Properties

IUPAC Name

[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO5S/c1-10-5-7-15(8-6-10)21(18,19)11-3-4-13(20-2)12(9-11)14(16)17/h3-4,9-10,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYXPVOFAXQXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a boronic acid group, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzymatic inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H20BNO5S, with a molecular weight of 313.18 g/mol. The compound features a methoxy group, a piperidine moiety, and a sulfonyl group, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Boronic acids are known to inhibit the proteasome, an essential component in cellular protein degradation pathways, which can lead to apoptosis in cancer cells.

  • Mechanism of Action : The proposed mechanism involves the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors and cell cycle regulators.
  • Case Study : A study demonstrated that a related boronic acid compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 µM to 25 µM . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

2. Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The ability of these compounds to inhibit bacterial growth can be attributed to their interference with bacterial enzyme functions.

  • Research Findings : In vitro studies have shown that boronic acids can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a related study indicated that certain boronic acid derivatives had minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus .

3. Enzymatic Inhibition

The sulfonamide and piperidine functionalities in this compound suggest potential for inhibiting enzymes such as carbonic anhydrases or proteases.

  • Enzyme Interaction : Boronic acids are known to form reversible covalent bonds with serine residues in active sites of serine proteases, which can lead to inhibition of enzymatic activity. This characteristic has been leveraged in designing inhibitors for various therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Target IC50/MIC Values Reference
AnticancerVarious Cancer Cell Lines10 - 25 µM
AntibacterialStaphylococcus aureus5 µg/mL
Enzymatic InhibitionSerine ProteasesNot specified

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H20BNO5SC_{13}H_{20}BNO_5S and a molecular weight of approximately 313.18 g/mol. Its structure incorporates a boronic acid moiety, which is crucial for its reactivity and applications in organic synthesis. The presence of methoxy and sulfonyl groups enhances its solubility and reactivity, making it suitable for various chemical reactions.

Organic Synthesis

(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is primarily utilized as a building block in organic synthesis. It can participate in various reactions, including:

  • Suzuki Coupling Reactions : This compound can act as a coupling partner in Suzuki reactions, facilitating the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution Reactions : The boronic acid functionality allows for the introduction of new substituents through nucleophilic attack, enabling the synthesis of more complex molecules.

Pharmaceutical Development

The unique structural features of this compound make it a candidate for drug development. Its potential applications include:

  • Enzyme Inhibition : The compound may target specific enzymes due to its ability to form reversible covalent bonds with active site residues, providing a pathway for developing enzyme inhibitors.
  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through targeted action on cancer-related pathways.

Materials Science

In materials science, this compound can be used to develop advanced materials such as:

  • Polymers : The compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities.
  • Coatings : Its chemical stability makes it suitable for use in protective coatings that require resistance to environmental degradation.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to yield high purity products with excellent yields, indicating its utility in pharmaceutical applications.

Case Study 2: Anticancer Activity

Research exploring the anticancer potential of this compound revealed that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines. Mechanistic studies indicated that these compounds could induce apoptosis through the modulation of specific signaling pathways.

Comparison with Similar Compounds

Structural Variations in the Sulfonyl-Linked Heterocycle

Compound Name Heterocycle Modification Key Features CAS Number Reference
(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid 4-Methylpiperidine sulfonyl Enhanced steric bulk; potential for hydrophobic interactions 1704080-61-4
(2-Fluoro-5-((4-hydroxypiperidin-1-yl)sulfonyl)phenyl)boronic acid 4-Hydroxypiperidine sulfonyl Increased polarity due to –OH group; improved solubility 1704096-91-2
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid Pyrrolidine sulfonyl Smaller 5-membered ring; altered spatial geometry 1704080-33-0
(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid 4-Methylpiperazine sulfonyl Additional nitrogen in heterocycle; potential for hydrogen bonding 1704121-45-8

Key Insights :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 1704121-45-8) introduce a second nitrogen, enhancing hydrogen-bonding capacity compared to piperidine analogs .
  • Hydroxyl Substitution : The 4-hydroxypiperidine variant (CAS 1704096-91-2) improves aqueous solubility, critical for biological applications .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s boronic acid group facilitates aryl-aryl bond formation. However, steric hindrance from the 4-methylpiperidine sulfonyl group may reduce reaction rates compared to less bulky analogs like (2-fluoro-5-methoxyphenyl)boronic acid (CAS 406482-19-7) .
  • Tsuji-Trost Coupling : highlights the use of boronic acids in palladium-catalyzed allylic alkylation. Bulky substituents (e.g., 4-methylpiperidine) may require optimized catalysts or elevated temperatures .

Pharmacological Activity

  • HDAC Inhibition: Analogous compounds, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit potent histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM) . The sulfonyl-piperidine group in the target compound may enhance target selectivity due to its hydrophobic character.
  • Serotonin Reuptake Inhibition : Piperidine-containing boronic acids are explored as serotonin reuptake inhibitors, with substituents like sulfonyl groups modulating blood-brain barrier permeability .

Physical and Material Properties

  • Ligand Density : Functionalized cryogels with boronic acids achieve ligand densities up to 0.057 mmol/g (e.g., AG-alkyne@polymer-pBA) . The target compound’s bulkier structure may reduce density but improve specificity in sensor applications.
  • Solubility: Methoxy and sulfonyl groups enhance solubility in polar solvents compared to non-polar analogs like (2-methylphenyl)boronic acid .

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound typically involves:

This approach is a classical and widely used method for the synthesis of arylboronic acids with sensitive functional groups, allowing for high regioselectivity and functional group tolerance.

Detailed Preparation Method

Lithiation and Borylation Procedure

  • Starting Material : The synthesis begins with the corresponding brominated sulfonylated aryl compound, for example, 2-methoxy-5-(4-methylpiperidin-1-ylsulfonyl) bromobenzene.

  • Lithiation : The aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (nitrogen or argon). n-Butyllithium (1.6 M in hexane) is added dropwise, maintaining the low temperature to avoid side reactions. The reaction mixture is stirred for 1-2 hours to ensure complete lithiation.

  • Borylation : Triisopropyl borate is then added dropwise at -78 °C. The mixture is stirred for an additional 45 minutes at this temperature, then allowed to warm slowly to room temperature and stirred for 12-18 hours to complete the reaction.

  • Hydrolysis and Work-up : Aqueous sodium hydroxide solution is added to hydrolyze the boronate intermediate, followed by acidification with hydrochloric acid to pH 1-2 to precipitate the boronic acid. Extraction with ethyl acetate, drying over magnesium sulfate, and concentration under reduced pressure yields the crude product.

  • Purification : The crude boronic acid is purified by recrystallization or column chromatography, typically yielding the product as a colorless solid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Lithiation n-Butyllithium (1.6 M in hexane), THF, -78 °C, 1-2 h - Low temperature to control regioselectivity
Borylation Triisopropyl borate, -78 °C to RT, 12-18 h - Slow warming essential for completion
Hydrolysis NaOH aqueous, then acidification with HCl (pH 1-2) - Precipitates boronic acid
Extraction & Purification Ethyl acetate extraction, drying, recrystallization 58-61% Yields vary depending on substrate purity

These conditions are adapted from similar sulfonylated arylboronic acid syntheses reported in literature.

Supporting Research Findings and Characterization Data

  • Nuclear Magnetic Resonance (NMR) : The product typically shows characteristic ^1H NMR signals corresponding to aromatic protons, methoxy group, sulfonylated piperidine protons, and the boronic acid hydroxyl protons.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the calculated molecular weight of the boronic acid confirm the product identity.

  • Melting Point : The purified compound generally exhibits a melting point in the range of 215-218 °C, indicating high purity.

  • Purity and Structure Confirmation : Confirmed by ^13C NMR and LC-MS analysis, ensuring the sulfonyl and boronic acid functionalities remain intact throughout the synthesis.

Comparative Analysis of Preparation Routes

Aspect Lithiation-Borylation Route Alternative Methods (Less Common)
Starting Materials Aryl bromide with sulfonylated piperidine and methoxy group Sulfonyl chlorides or sulfonyl fluorides precursors
Reaction Conditions Low temperature (-78 °C), inert atmosphere, THF solvent May involve palladium-catalyzed cross-couplings or electrophilic fluorination
Yield Moderate to good (58-61%) Variable, often lower due to instability of intermediates
Functional Group Tolerance High, suitable for sensitive sulfonyl and methoxy groups Limited by stability of sulfonyl chlorides or fluorides
Purification Recrystallization or chromatography Often requires more complex purification steps

The lithiation-borylation method remains the most practical and reliable for this class of compounds due to its regioselectivity and compatibility with sensitive substituents.

Notes on Sulfonyl Group Incorporation and Stability

  • The sulfonyl group attached to the piperidine nitrogen is introduced prior to the lithiation step, typically via sulfonylation of 4-methylpiperidine with a suitable aryl sulfonyl chloride.

  • Sulfonyl fluorides and chlorides have been explored as intermediates for related compounds, but their instability and toxicity issues limit their practical use in this context.

  • The stability of the sulfonylated arylboronic acid under the lithiation and borylation conditions is notable, allowing for efficient synthesis without decomposition.

Summary Table: Key Parameters for Preparation

Parameter Details
Starting Material 2-Methoxy-5-(4-methylpiperidin-1-ylsulfonyl) bromobenzene
Base n-Butyllithium (1.6 M in hexane)
Boron Electrophile Triisopropyl borate
Solvent Anhydrous tetrahydrofuran (THF)
Temperature -78 °C (lithiation and borylation), then room temperature
Reaction Time 1-2 h lithiation; 12-18 h borylation
Work-up Aqueous NaOH hydrolysis, acidification with HCl
Purification Extraction, drying, recrystallization or chromatography
Typical Yield 58-61%
Characterization ^1H NMR, ^13C NMR, LC-MS, melting point

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 2
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(2-Methoxy-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

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